(3-(1-Morpholinoethyl)phenyl)boronic acid

Description

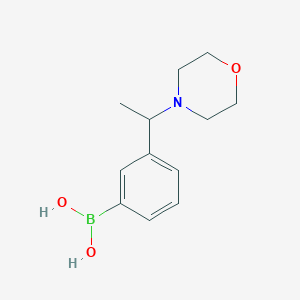

(3-(1-Morpholinoethyl)phenyl)boronic acid (CAS: 1704069-53-3) is a boronic acid derivative featuring a phenyl ring substituted with a 1-morpholinoethyl group at the meta position. Its molecular formula is C₁₂H₁₈BNO₃, with a molecular weight of 235.09 g/mol . The morpholinoethyl group consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via an ethyl linker.

Properties

IUPAC Name |

[3-(1-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-10(14-5-7-17-8-6-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOELVXGEIYBQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Morpholinoethyl)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromoacetophenone and morpholine.

Formation of Intermediate: The 3-bromoacetophenone undergoes a nucleophilic substitution reaction with morpholine to form 3-(1-morpholinoethyl)acetophenone.

Boronic Acid Formation: The intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(1-Morpholinoethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Phenol derivatives.

Reduction: Borane or boronate esters.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-(1-Morpholinoethyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology

Medicine

The compound’s boronic acid group can interact with enzymes and receptors, making it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (3-(1-Morpholinoethyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. This interaction can inhibit enzyme activity by forming reversible covalent bonds with active site residues, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The activity and applications of boronic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Boronic Acids

Key Observations :

- Morpholino vs. Hydroxyethyl: The morpholino group offers superior solubility in organic solvents compared to hydroxyethyl, while the latter may exhibit stronger hydrogen bonding in aqueous environments .

- Electronic Effects: Morpholine is a moderate electron donor, whereas dimethylamino groups are stronger donors. This influences the boronic acid's Lewis acidity and reactivity in cross-coupling reactions .

Enzyme Inhibition

- β-Lactamase Inhibition: Morpholino-substituted boronic acids exhibit competitive inhibition of β-lactamases. For example, 3-nitrophenyl boronic acid (Ki = 0.2 µM) and 4-carboxyphenyl boronic acid (Ki = 0.5 µM) show strong binding to AmpC β-lactamase. The morpholinoethyl group in the target compound may mimic these interactions via H-bonding with catalytic residues .

- HDAC Inhibition: Analogous compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit histone deacetylases (HDACs) at µM concentrations. The morpholinoethyl group’s larger size may enhance specificity for fungal HDACs .

Anticancer Activity

Physicochemical Properties

- Solubility: The morpholino group improves water solubility compared to cyclohexyl or simple phenyl boronic acids, as seen in cyclohexenyl boronic acid (logP = 1.2) vs. phenyl boronic acid (logP = 1.8) .

- Stability: Morpholinoethyl derivatives are less prone to oxidation than hydroxyethyl analogs, making them more suitable for long-term storage .

Biological Activity

Overview

(3-(1-Morpholinoethyl)phenyl)boronic acid, with the molecular formula CHBNO, is a boronic acid derivative notable for its potential biological applications. This compound has garnered attention due to its ability to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound primarily stems from its boronic acid functional group, which can form reversible covalent bonds with diols and certain amino acids in enzymes. This interaction allows the compound to inhibit enzyme activity, modulating various biochemical pathways. The morpholinoethyl substituent enhances solubility and selectivity, potentially increasing the compound's efficacy in biological systems .

Anticancer Properties

Recent studies have indicated that this compound may exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can induce cytotoxic effects on cancer cell lines, such as MCF-7 breast cancer cells. In vitro studies reported an IC value of 18.76 µg/mL for similar boronic compounds, suggesting potential effectiveness against tumors while sparing healthy cells .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities:

- Acetylcholinesterase Activity : Moderate inhibition was observed with an IC of 115.63 µg/mL.

- Butyrylcholinesterase Activity : Strong inhibition was noted with an IC of 3.12 µg/mL.

- Antiurease Activity : High inhibition was recorded with an IC of 1.10 µg/mL.

- Antithyrosinase Activity : An IC of 11.52 µg/mL was determined, indicating substantial inhibitory effects .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds derived from boronic acids have shown promising results in scavenging free radicals, contributing to their therapeutic potential in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of boronic acids, including this compound:

- Combination Therapy in Lymphomas : A clinical study examined the combination of boronic acids with bortezomib in treating aggressive lymphomas, demonstrating enhanced therapeutic outcomes and reduced drug resistance .

- Antibacterial Activity : The compound has shown effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL, indicating potential applications in antibacterial formulations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks morpholinoethyl group | Limited enzyme inhibition |

| (4-(1-Morpholinoethyl)phenyl)boronic Acid | Similar structure; different position | Variable effects depending on substitution |

| (3-(1-Piperidinoethyl)phenyl)boronic Acid | Contains piperidine instead of morpholine | Different reactivity and biological profile |

This table illustrates how structural variations influence the biological activities of boronic acids.

Future Directions

The ongoing research into boronic acids suggests a promising future for compounds like this compound in medicinal chemistry. As studies continue to explore their mechanisms and broaden their applications—ranging from anticancer therapies to enzyme inhibitors—this compound stands out as a versatile building block for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.